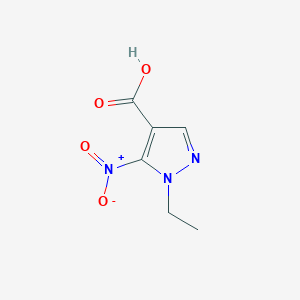

1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H7N3O4 |

|---|---|

Molecular Weight |

185.14 g/mol |

IUPAC Name |

1-ethyl-5-nitropyrazole-4-carboxylic acid |

InChI |

InChI=1S/C6H7N3O4/c1-2-8-5(9(12)13)4(3-7-8)6(10)11/h3H,2H2,1H3,(H,10,11) |

InChI Key |

XOIIUISQSUZMLS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Spectroscopic Guide to 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid: An In-Depth Technical Analysis

Abstract

This technical guide provides a detailed predictive analysis of the key spectroscopic characteristics of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid (C₆H₇N₃O₄, Mol. Wt.: 185.14 g/mol ). As a substituted pyrazole, this compound represents a class of heterocyclic structures of significant interest in medicinal chemistry and materials science. This document, intended for researchers and drug development professionals, synthesizes foundational spectroscopic principles with expert interpretation to forecast the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By explaining the causal relationships between molecular structure and spectral output, this guide serves as a robust reference for the identification, characterization, and quality control of this and structurally related compounds.

Molecular Structure and Spectroscopic Implications

The structural features of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid are pivotal in determining its spectroscopic signature. The molecule is comprised of a five-membered heterocyclic pyrazole ring, substituted with an N-ethyl group, a C-nitro group, and a C-carboxylic acid group. Each of these functional groups imparts distinct and predictable features in NMR, IR, and Mass Spectra.

-

Pyrazole Ring: An aromatic heterocycle that influences the chemical shifts of its single proton and all constituent carbons.

-

N-Ethyl Group: An aliphatic substituent whose protons and carbons will appear in the upfield region of the NMR spectra, with characteristic splitting patterns.

-

Carboxylic Acid: A highly polar group with a labile proton, a carbonyl carbon, and distinct, strong IR absorptions.

-

Nitro Group: A powerful electron-withdrawing group that significantly deshields adjacent nuclei in NMR and possesses a unique, two-band signature in IR spectroscopy.

Caption: Molecular structure of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, distinct signals are predicted for the ethyl, pyrazole, and carboxylic acid protons in ¹H NMR, and for each unique carbon in ¹³C NMR.

Experimental Protocol: NMR Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its ability to dissolve the polar carboxylic acid and, crucially, to allow observation of the exchangeable carboxylic acid proton. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope[1].

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is expected to be relatively simple and highly informative. The electron-withdrawing nature of the pyrazole ring, nitro group, and carbonyl group will shift all protons downfield relative to simple alkanes.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~13.0 - 13.5 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. This downfield region is characteristic of carboxylic acids[2]. |

| ~8.5 - 8.8 | Singlet | 1H | Pyrazole C3-H | As the sole proton on the aromatic pyrazole ring, it will appear as a singlet. Its downfield shift is due to the aromatic ring current and the influence of adjacent nitrogen atoms. |

| ~4.4 - 4.6 | Quartet (q) | 2H | -CH₂-CH₃ | The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). Deshielded by the directly attached, electron-withdrawing pyrazole nitrogen. |

| ~1.4 - 1.6 | Triplet (t) | 3H | -CH₂-CH₃ | The methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). This signal is the most upfield, as it is furthest from electronegative groups. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum will show six distinct signals, one for each unique carbon atom in the molecule.

| Predicted Shift (δ, ppm) | Assignment | Justification |

| ~162 - 165 | C =O | The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in this range[2]. |

| ~148 - 152 | Pyrazole C 5-NO₂ | This carbon is directly attached to the strongly electron-withdrawing nitro group and a ring nitrogen, causing a pronounced downfield shift. |

| ~138 - 142 | Pyrazole C 3-H | The chemical shift of this carbon is characteristic of pyrazole ring carbons bearing a proton. |

| ~115 - 120 | Pyrazole C 4-COOH | This carbon is shielded relative to the other pyrazole carbons due to its position, but is influenced by the attached carboxyl group. |

| ~48 - 52 | -C H₂-CH₃ | The methylene carbon is attached to a nitrogen atom, which causes a moderate downfield shift compared to a standard alkane carbon[1]. |

| ~14 - 16 | -CH₂-C H₃ | The terminal methyl carbon is the most shielded (upfield) carbon in the molecule, consistent with its aliphatic nature and distance from electron-withdrawing groups[1]. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid is predicted to be rich with characteristic absorption bands.

Experimental Protocol: IR Acquisition

-

Sample Preparation: For a solid sample, the preferred method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Background Scan: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded. This is crucial for distinguishing sample absorptions from atmospheric (CO₂, H₂O) or accessory noise.

-

Sample Scan: The sample is scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Interpretation of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid (-COOH) | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most diagnostic features in the entire spectrum[3]. |

| 3150 - 3100 | Medium | C-H Stretch (Aromatic) | Pyrazole Ring | The stretching of the C-H bond on the pyrazole ring typically occurs just above 3000 cm⁻¹[4]. |

| 2980 - 2850 | Medium | C-H Stretch (Aliphatic) | Ethyl Group (-CH₂CH₃) | These absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group[4]. |

| 1720 - 1700 | Strong | C=O Stretch | Carboxylic Acid (-COOH) | A very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid dimer[3]. |

| 1550 - 1500 | Strong | N-O Asymmetric Stretch | Nitro Group (-NO₂) | The nitro group gives rise to two very strong and characteristic absorptions. This is the higher frequency asymmetric stretch[5][6]. |

| 1600 - 1450 | Medium-Weak | C=N and C=C Ring Stretches | Pyrazole Ring | These absorptions arise from the stretching vibrations within the aromatic pyrazole ring framework. |

| 1350 - 1300 | Strong | N-O Symmetric Stretch | Nitro Group (-NO₂) | This is the second of the two strong, characteristic nitro group absorptions[5][6]. |

| 1300 - 1200 | Strong | C-O Stretch | Carboxylic Acid (-COOH) | This band corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid moiety. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which aids in confirming its structure.

Experimental Protocol: MS Acquisition

-

Ionization Method: Electrospray Ionization (ESI) is the ideal technique for this polar, non-volatile molecule. It gently generates ions in the gas phase, minimizing premature fragmentation and ensuring the molecular ion is observed.

-

Analysis Mode: The analysis should be run in both positive ion mode [M+H]⁺ and negative ion mode [M-H]⁻ to maximize the information gathered.

-

Instrumentation: A high-resolution mass spectrometer (such as a TOF, Orbitrap, or FT-ICR) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition (C₆H₇N₃O₄).

Expected Molecular Ion and Fragmentation

-

Molecular Formula: C₆H₇N₃O₄

-

Monoisotopic Mass: 185.0436 Da

-

Expected Ions:

-

Positive Mode (ESI+): [M+H]⁺ = m/z 186.0509

-

Negative Mode (ESI-): [M-H]⁻ = m/z 184.0364

-

The fragmentation pattern provides a roadmap of the molecule's weakest points. Key fragmentation pathways can be predicted based on the stability of the resulting fragments.

Caption: Predicted ESI+ fragmentation pathway for the target molecule.

Key Fragmentation Pathways:

-

Loss of Water (-18 Da): A common fragmentation for carboxylic acids, leading to an ion at m/z 168.04 .

-

Loss of the Nitro Group (-46 Da): The C-NO₂ bond can cleave, resulting in a fragment at m/z 140.05 . This is a very common pathway for nitroaromatic compounds[7].

-

Loss of Ethene (-28 Da): The ethyl group can be lost via a rearrangement as neutral ethene from the N-ethyl position, a process known as a McLafferty-type rearrangement if a suitable hydrogen is available, or via other complex mechanisms. This can occur from the molecular ion or subsequent fragments.

-

Decarboxylation (-44 Da): Loss of CO₂ from the molecular ion is another plausible pathway, especially in negative ion mode.

By combining the predicted data from these orthogonal techniques—NMR, IR, and MS—a scientist can build a comprehensive and confident spectroscopic profile for 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid, enabling its unambiguous identification and characterization.

References

- Supporting Information, General experimental procedures for NMR spectroscopy. (Source not directly applicable to target molecule, but provides general context).

- Synthesis of 5-hydroxy-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Molbase. (Provides context for pyrazole synthesis).

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

- Yavari, I., et al. (2015). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.

-

1-ethyl-4-nitro-1h-pyrazole-5-carboxylic acid. PubChem. [Link]

- Friebolin, H. (2010). One-Dimensional and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Mohrig, J. R., et al. (2006). Techniques in Organic Chemistry. Freeman: New York. (Provides characteristic IR absorption tables).

-

A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

-

IR Absorption Table. Michigan State University. [Link]

- 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester. Common Chemistry.

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - IR Spectrum. NIST WebBook. [Link]

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.

- Da Settimo, A., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry.

- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

- de Oliveira, C. B., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

-

1H-Pyrazole-5-carboxylic acid. PubChem. [Link]

-

1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester. SIELC Technologies. [Link]

- CN102924513A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.

Sources

Methodological & Application

Application Notes and Protocols for Antimicrobial Screening of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

Abstract: The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a novel compound, 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid. These application notes detail the rationale behind the investigation of this compound, its hypothetical synthesis, and rigorous protocols for in vitro antimicrobial susceptibility testing. The methodologies described herein are based on established standards to ensure the generation of reliable and reproducible data, facilitating the evaluation of this compound's potential as a new antimicrobial agent.

Introduction: The Rationale for Screening 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The introduction of a nitro group onto the pyrazole ring is of particular interest, as nitro-aromatic compounds are known to possess potent antimicrobial and antiparasitic activities.[3] The mechanism of action for many nitro-heterocyclic drugs involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage cellular macromolecules, including DNA.

The target compound, 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid, combines the established antimicrobial potential of the nitropyrazole scaffold with a carboxylic acid moiety, which can influence the compound's solubility, cell permeability, and interaction with biological targets. The ethyl group at the 1-position is expected to modulate the lipophilicity of the molecule, potentially enhancing its uptake by microbial cells. Given these structural features, a thorough investigation into the antimicrobial properties of this novel compound is warranted. These application notes provide the necessary protocols to systematically evaluate its efficacy against a panel of clinically relevant bacterial and fungal pathogens.

Hypothetical Synthesis of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

While the specific synthesis of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid is not yet documented in the literature, a plausible synthetic route can be postulated based on established methods for the synthesis of pyrazole-4-carboxylic acid derivatives.[1][4][5] The following multi-step synthesis is proposed for the laboratory-scale preparation of the title compound.

Step 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-4-carboxylate

A common route to pyrazole-4-carboxylic acid esters involves the reaction of a hydrazine with a suitable three-carbon precursor.[4][5] In this proposed step, ethyl 2-formyl-3-oxopropanoate would be reacted with ethylhydrazine in an appropriate solvent like ethanol. The reaction proceeds via a condensation-cyclization sequence to yield the ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

Step 2: Nitration of Ethyl 1-Ethyl-1H-pyrazole-4-carboxylate

The introduction of a nitro group at the 5-position of the pyrazole ring can be achieved through electrophilic nitration. The synthesized ethyl 1-ethyl-1H-pyrazole-4-carboxylate would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to favor the formation of the 5-nitro isomer. The regioselectivity of nitration in pyrazoles can be influenced by the substituents present on the ring.[6][7]

Step 3: Hydrolysis to 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved by treating the ethyl 1-ethyl-5-nitro-1H-pyrazole-4-carboxylate with an aqueous base, such as sodium hydroxide or lithium hydroxide, followed by acidification to precipitate the desired product, 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid.

Antimicrobial Susceptibility Testing: Protocols

The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[8][9] The following protocols are based on widely accepted methods and can be used to evaluate the antimicrobial activity of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid.[10][11][12]

Materials and Reagents

-

1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid (test compound)

-

Reference antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB) for bacteria[8]

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates[13]

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

0.5 McFarland standard[13]

-

Sterile saline (0.85% NaCl)

-

Incubator

Preparation of Stock Solutions

-

Prepare a stock solution of the test compound (e.g., 10 mg/mL) in DMSO.

-

Prepare stock solutions of the reference antimicrobial agents in their respective recommended solvents.

-

Ensure all stock solutions are fully dissolved and filter-sterilized if necessary.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[13][14]

Experimental Workflow:

Caption: Workflow for Broth Microdilution Assay to Determine MIC.

Step-by-Step Protocol:

-

Inoculum Preparation: From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

-

Inoculation: Dilute the prepared microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Add the diluted inoculum to each well containing the compound dilutions.

-

Controls:

-

Positive Control: Wells containing broth and inoculum but no test compound.

-

Negative Control (Sterility): Wells containing broth only.

-

Solvent Control: Wells containing the highest concentration of DMSO used in the assay with inoculum to ensure the solvent has no inhibitory effect.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, and at an appropriate temperature and duration for fungi.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[15]

Agar Disk Diffusion Assay

The disk diffusion method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[8][11]

Experimental Workflow:

Caption: Workflow for Agar Disk Diffusion Assay.

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the agar. A disk impregnated with the solvent (DMSO) should be used as a negative control, and a disk with a standard antibiotic as a positive control.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.[10]

-

Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to allow for easy comparison of the test compound's activity against different microorganisms and in relation to the reference standards.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

| Test Microorganism | Gram Stain | Test Compound MIC (µg/mL) | Reference Compound | Reference Compound MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Positive | [Insert Data] | Ciprofloxacin | [Insert Data] |

| Escherichia coli (ATCC 25922) | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |

| Candida albicans (ATCC 90028) | N/A (Fungus) | [Insert Data] | Fluconazole | [Insert Data] |

The interpretation of the MIC values will determine the potency of the compound. Lower MIC values indicate higher antimicrobial activity. The results should be compared to the MIC values of the reference antibiotics to gauge the relative effectiveness of the test compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No inhibition of growth, even at high concentrations | Compound is inactive against the tested strains. | Test against a broader panel of microorganisms. Consider potential issues with compound solubility or stability. |

| Inconsistent results between replicates | Pipetting errors, uneven inoculum, or contamination. | Review pipetting technique, ensure proper mixing of inoculum, and maintain aseptic technique. |

| Growth in negative control wells | Contamination of broth or reagents. | Use fresh, sterile reagents and ensure proper aseptic technique. |

| Inhibition in solvent control wells | Solvent (e.g., DMSO) is toxic to the microorganism at the tested concentration. | Perform a solvent toxicity test to determine the maximum non-inhibitory concentration of the solvent. |

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro antimicrobial screening of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid. By following these standardized methods, researchers can obtain reliable and reproducible data on the compound's spectrum of activity and potency. Positive results from these initial screens would justify further investigation, including determination of the minimum bactericidal or fungicidal concentration (MBC/MFC), time-kill kinetic studies, and evaluation of the compound's mechanism of action. The exploration of novel chemical entities like 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid is a critical step in the ongoing search for new and effective treatments for infectious diseases.

References

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC. Available at: [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available at: [Link]

-

Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format - PMC. Available at: [Link]

-

Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Available at: [Link]

-

Theoretical study on the structure and the isomerization mechanism of N‐nitropyrazole. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. Available at: [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]

-

(PDF) Nitropyrazoles (review) - ResearchGate. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives - Manipal Research Portal. Available at: [Link]

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available at: [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. Available at: [Link]

-

Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters - Open Access LMU. Available at: [Link]

-

Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed. Available at: [Link]

-

Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library. Available at: [Link]

-

On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC. Available at: [Link]

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.

- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents.

Sources

- 1. sid.ir [sid.ir]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. meddocsonline.org [meddocsonline.org]

- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdb.apec.org [pdb.apec.org]

- 9. integra-biosciences.com [integra-biosciences.com]

- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. woah.org [woah.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mjpms.in [mjpms.in]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for the Derivatization of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid to Explore Structure-Activity Relationships

Introduction: The Rationale for Derivatization

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific molecule, 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid, presents a rich platform for chemical modification to probe its therapeutic potential. The presence of three key functional groups—the carboxylic acid, the nitro group, and the pyrazole ring itself—offers multiple avenues for derivatization.

This guide provides a comprehensive framework for the systematic derivatization of this core scaffold to establish a robust Structure-Activity Relationship (SAR). Understanding SAR is fundamental in drug discovery, as it elucidates how specific chemical modifications to a lead compound influence its biological activity.[3][4] By systematically altering the structure and evaluating the corresponding changes in efficacy and selectivity, researchers can rationally design more potent and safer therapeutic agents.[5]

Strategic Derivatization of the Core Scaffold

The derivatization strategy for 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid will focus on three primary sites for modification:

-

The Carboxylic Acid (Position 4): This is a prime location for creating amide and ester libraries, which can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds with biological targets.

-

The Nitro Group (Position 5): This group is a strong electron-withdrawing moiety and can be a site for metabolic liability. Its reduction to an amine or replacement with bioisosteres can dramatically alter the electronic properties and metabolic stability of the molecule.

-

The Pyrazole Ring: While direct modification of the ring is more complex, the substituents at positions 1, 4, and 5 collectively influence the overall shape, electronics, and binding potential of the molecule.

Below is a diagram illustrating the key derivatization pathways from the parent compound.

Caption: Key derivatization pathways for SAR studies.

Part 1: Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into amides and esters, allowing for the introduction of a wide range of functional groups to probe interactions with biological targets.

Protocol 1.1: Synthesis of Amide Derivatives via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol utilizes a standard coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to efficiently synthesize a library of amides.

Materials:

-

1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

-

A diverse library of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)

-

HATU or a similar coupling agent (e.g., HBTU, EDC)

-

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

-

Add the coupling agent, HATU (1.2 eq), in one portion.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 1.2: Synthesis of Ester Derivatives via Fischer Esterification

For the synthesis of simple alkyl esters, a classic acid-catalyzed esterification is effective.

Materials:

-

1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

-

The desired alcohol (e.g., methanol, ethanol, propanol), which will also serve as the solvent.

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst.

-

Sodium bicarbonate (NaHCO₃) for neutralization.

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate).

-

Anhydrous sodium sulfate (Na₂SO₄).

Procedure:

-

Suspend 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid (1.0 eq) in an excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.

-

After cooling to room temperature, slowly neutralize the reaction with a saturated solution of NaHCO₃.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by chromatography if necessary.

-

Confirm the structure of the purified ester by spectroscopic methods.

Part 2: Modification of the Nitro Group

The nitro group is a strong electron-withdrawing group and can be a liability in drug candidates due to potential toxicity. Its modification is a crucial step in SAR exploration.

Protocol 2.1: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine introduces a versatile functional group that can act as a hydrogen bond donor and a site for further derivatization.

Materials:

-

A 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylate derivative (ester form is often preferred to avoid side reactions with the carboxylic acid).

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂).

-

Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl).

-

A suitable solvent such as ethanol, water, or a mixture.

-

Sodium bicarbonate (NaHCO₃) for workup.

Procedure:

-

Dissolve the nitro-pyrazole derivative (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction and filter through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Basify the aqueous residue with NaHCO₃ and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the resulting amine by column chromatography.

-

Characterize the product to confirm the reduction.

Insight: Bioisosteric Replacement of the Nitro Group

The nitro group is often considered a "structural alert" in drug discovery. A valuable SAR strategy is to replace it with a bioisostere—a group with similar steric and electronic properties but potentially improved metabolic stability and reduced toxicity.[6] For the nitro group, common bioisosteres include the trifluoromethyl (-CF₃) or cyano (-CN) groups.[7][8] While the synthesis of these analogs would require a different synthetic route starting from precursors other than the nitro-pyrazole, their inclusion in an SAR study is highly recommended for developing a comprehensive understanding of the pharmacophore.[9]

Part 3: Biological Evaluation and SAR Analysis

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Assuming a hypothetical antimicrobial application, the following protocols outline a standard screening cascade.

Protocol 3.1: Primary Antimicrobial Screening - Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro potency of an antimicrobial agent.[5][10]

Materials:

-

Synthesized pyrazole derivatives dissolved in DMSO.

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[10]

-

96-well microtiter plates.

-

Positive control antibiotic (e.g., ciprofloxacin).

-

Negative control (broth and DMSO).

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.[10]

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

-

Add the bacterial inoculum to each well containing the compound dilutions.

-

Include positive (bacteria with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3.2: Cytotoxicity Screening - MTT Assay

To assess the selectivity of active compounds, a cytotoxicity assay against a mammalian cell line is essential.

Materials:

-

A mammalian cell line (e.g., HEK293 or HepG2).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing agent (e.g., DMSO).

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[10]

-

Remove the medium and dissolve the formazan crystals in DMSO.[10]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Calculate the CC₅₀ (the concentration that causes 50% cell death).

Data Interpretation and SAR Analysis

The data from these assays should be compiled into a table to facilitate SAR analysis.

| Compound ID | R Group (Amide/Ester) | Modification at Position 5 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | CC₅₀ (µM) vs. HEK293 |

| Parent | -COOH | -NO₂ | >128 | >128 | >100 |

| AMD-01 | -CONH-benzyl | -NO₂ | 64 | 128 | 50 |

| AMD-02 | -CONH-morpholine | -NO₂ | 32 | 64 | >100 |

| EST-01 | -COOCH₃ | -NO₂ | >128 | >128 | >100 |

| RED-01 | -CONH-morpholine | -NH₂ | 16 | 32 | >100 |

| BIO-01 | -CONH-morpholine | -CN | 8 | 16 | >100 |

-

Amide derivatives are more active than the parent carboxylic acid and the methyl ester.

-

The morpholine amide (AMD-02) shows better activity than the benzylamide (AMD-01).

-

Reducing the nitro group to an amine (RED-01) improves antimicrobial potency and reduces cytotoxicity.

-

Replacing the nitro group with a cyano bioisostere (BIO-01) further enhances activity, suggesting this is a favorable modification.

The overall workflow for this SAR study is depicted below.

Caption: Workflow for biological screening and SAR analysis.

Conclusion

This application note provides a strategic and detailed guide for the derivatization of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid to establish a clear structure-activity relationship. By systematically modifying the carboxylic acid and nitro groups and evaluating the resulting analogs in well-defined biological assays, researchers can efficiently navigate the chemical space around this novel scaffold. The insights gained from this process are invaluable for the rational design of potent and selective lead compounds for further drug development.

References

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Muş Alparslan University. Available at: [Link]

-

Gregg, R. J., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5677–5688. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. Available at: [Link]

-

Ali, H., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 424. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available at: [Link]

-

Arslan, M., et al. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Morressier. (2019). Trifluoromethyl group as a bioisosteric replacement of aliphatic nitro group in CB 1 receptor positive allosteric modulators (PAMs). Available at: [Link]

-

Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research, 57, 59-79. Available at: [Link]

-

Zhang, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(21), 4919. Available at: [Link]

-

ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (n.d.). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. Available at: [Link]

-

Gläser, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 317-331. Available at: [Link]

-

ResearchGate. (n.d.). Examples of common nitrogen-based heterocycles used in medicinal chemistry and N1-C3-substituted cyclic amidrazone as potential bioisoster. Available at: [Link]

-

ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

-

Spížek, J., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14. Available at: [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. Available at: [Link]

-

Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(10), 13397–13414. Available at: [Link]

-

ResearchGate. (n.d.). Screening of small-molecule library for novel antibacterials. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. Available at: [Link]

-

Asif, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 14(11), 1162. Available at: [Link]

-

ResearchGate. (n.d.). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Available at: [Link]

-

ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Available at: [Link]

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available at: [Link]

-

ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Available at: [Link]

-

PubMed. (2018). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. Current Computer-Aided Drug Design, 14(4), 370-384. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Trifluoromethyl group as a bioisosteric replacement of aliphatic nitro group in CB<sub>1</sub> receptor positive allosteric modulators (PAMs) [morressier.com]

- 10. benchchem.com [benchchem.com]

"1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid" formulation for in vivo studies

Application Note: Formulation & Delivery Strategy for 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic Acid (ENPC)

Executive Summary & Compound Profile

1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid (ENPC) represents a specific class of electron-deficient pyrazole scaffolds often encountered as intermediates in the synthesis of antimicrobial, anti-inflammatory, and kinase-inhibiting drugs.

For in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling, ENPC presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge (pH-dependent solubility). Its physicochemical behavior is dominated by the carboxylic acid moiety (pKa ~3.0–3.5) and the electron-withdrawing nitro group, which enhances acidity but may introduce metabolic liabilities (nitro-reduction).

Core Formulation Challenges:

-

pH-Dependent Solubility: High solubility at physiological pH (7.4) due to ionization; poor solubility in acidic gastric environments (pH 1.2).

-

Precipitation Risk: IV formulations may precipitate upon dilution in the bloodstream if not properly buffered.

-

Chemical Stability: The nitro group requires protection from strong reducing agents during formulation processing.

Pre-Formulation Characterization

Before attempting in vivo studies, the following parameters must be experimentally verified to select the correct vehicle.

| Parameter | Estimated Value | Criticality | Methodology |

| MW | 185.14 g/mol | High | Mass Spectrometry (LC-MS) |

| pKa | ~3.2 (Acidic) | Critical | Potentiometric Titration |

| LogP | 1.2 – 1.8 | Medium | Shake-flask method (Octanol/Water) |

| Solubility (pH 1.2) | < 0.1 mg/mL | High | Saturation in 0.1N HCl |

| Solubility (pH 7.4) | > 5 mg/mL | High | Saturation in PBS |

Formulation Decision Matrix

The following logic flow dictates the vehicle selection based on the route of administration and the compound's specific solubility profile.

Figure 1: Decision tree for selecting the optimal vehicle based on route and dose requirements.

Detailed Protocols

Protocol A: Intravenous (IV) Formulation (Solution)

Target Concentration: 1–5 mg/mL Objective: Create a clear, stable solution compatible with blood pH.

Rationale: As a carboxylic acid, ENPC is most soluble as a salt. We utilize a slight excess of base (Meglumine or NaOH) to ensure ionization, followed by buffering.

Materials:

-

ENPC (Micronized powder preferred)

-

Dimethyl sulfoxide (DMSO) - Grade: Anhydrous, Sterile

-

PEG 400 (Polyethylene glycol)

-

Saline (0.9% NaCl) or PBS

-

1N NaOH or Meglumine

Procedure:

-

Weighing: Accurately weigh the required amount of ENPC.

-

Primary Solubilization: Dissolve ENPC in 5% v/v DMSO . Vortex until clear.

-

Note: If not clear, add 1 molar equivalent of 1N NaOH or Meglumine. The acid must be ionized to dissolve.

-

-

Cosolvent Addition: Add 40% v/v PEG 400 . Vortex to mix.

-

Dilution: Slowly add 55% v/v Saline (or PBS) while vortexing.

-

Critical Step: Watch for precipitation at the interface. If cloudiness persists, sonicate for 5 minutes.

-

-

pH Adjustment: Check pH. Adjust to pH 7.4 ± 0.2 using 0.1N HCl or NaOH.

-

Warning: Do not drop below pH 6.0, or the free acid may precipitate.

-

-

Filtration: Filter through a 0.22 µm PVDF syringe filter for sterility.

Final Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline (pH 7.4).

Protocol B: Oral (PO) Formulation (Suspension)

Target Concentration: 10–100 mg/kg Objective: Homogeneous suspension for high-dose toxicology or efficacy studies.

Rationale: At high doses, the solubility limit of the stomach (pH 1.2) will be exceeded. A suspension ensures uniform dosing. Methylcellulose (MC) acts as a suspending agent, and Tween 80 acts as a wetting agent.

Materials:

-

ENPC

-

Methylcellulose (400 cP)

-

Tween 80 (Polysorbate 80)

-

Sterile Water for Injection

Vehicle Preparation (0.5% MC / 0.1% Tween 80):

-

Heat sterile water to ~70°C.

-

Disperse Methylcellulose powder (0.5% w/v) slowly with stirring.

-

Cool to room temperature with continuous stirring to hydrate (solution becomes clear/viscous).

-

Add Tween 80 (0.1% w/v) and mix.

Formulation Procedure:

-

Weighing: Weigh ENPC into a mortar or vial.

-

Wetting: Add the vehicle dropwise (approx. 10% of final volume).

-

Trituration: Grind/mix thoroughly to break up aggregates and wet the hydrophobic nitro-surface.

-

Dilution: Add the remaining vehicle to volume.

-

Homogenization: Sonicate for 10–15 minutes or use a high-shear homogenizer to ensure particle size < 10 µm.

-

QC: Verify resuspendability. The suspension should not cake upon standing for 1 hour.

In Vivo Study Design Guidelines

Dosing Specifications

| Route | Max Volume (Mouse) | Max Volume (Rat) | Recommended Needle |

| IV (Bolus) | 5 mL/kg | 5 mL/kg | 27G - 30G |

| PO (Gavage) | 10 mL/kg | 10 mL/kg | 18G - 20G (Ball-tipped) |

Pharmacokinetic Sampling Schedule

Given the nitro-pyrazole structure, metabolic clearance (nitro-reduction) may be rapid.

-

Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

-

Blood Handling: Collect into K2-EDTA tubes. Keep on ice. Centrifuge at 4°C within 30 mins.

-

Bioanalysis: Plasma samples should be acidified (add 1% Formic Acid) immediately after separation to stabilize the carboxylic acid and prevent ex-vivo degradation.

Safety & Handling (SHE)

-

Nitro Compounds: Many nitro-aromatics are potential mutagens (Ames positive). Handle as a potential carcinogen.

-

PPE: Double nitrile gloves, lab coat, and respiratory protection (N95 or Fume Hood) during powder weighing.

-

Waste: Dispose of as hazardous chemical waste (P-listed equivalent protocol recommended for novel nitro compounds).

References

- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

-

Ku, M. S. (2008). Use of the Biopharmaceutical Classification System in early drug development. The AAPS Journal, 10(1), 208–212.

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 142179, Ethyl 1H-pyrazole-4-carboxylate (Analog Reference). Retrieved October 26, 2023 from .

"1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid" as a building block in organic synthesis

This Application Note and Protocol Guide details the utility of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid as a specialized building block in organic synthesis.

A Strategic Scaffold for Pyrazolo[3,4-d]pyrimidine Synthesis and Peptidomimetics[1]

Introduction & Chemical Profile

1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid is a high-value heterocyclic building block characterized by a trifunctional core: a carboxylic acid at C4, a nitro group at C5, and an N1-ethyl substituent.[1] Its primary utility lies in its role as a stable, "latent" precursor to 5-amino-pyrazole-4-carboxylic acid derivatives—the immediate progenitors of the biologically privileged pyrazolo[3,4-d]pyrimidine scaffold (isosteric to purines).

Unlike its amino-analog, which is zwitterionic, oxidatively unstable, and prone to polymerization, the 5-nitro acid is robust, soluble in organic solvents, and allows for "Acid-First" functionalization. This enables chemists to install complex amide substituents at C4 before unmasking the nucleophilic amine at C5.[1]

Chemical Specifications

| Property | Detail |

| CAS Number | 105970-46-7 (Generic/Isomer var.)[1] / Verify specific isomer purity |

| Formula | C₆H₇N₃O₄ |

| MW | 185.14 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water/DCM. |

| pKa (Calc) | ~3.5 (Acidified by electron-withdrawing NO₂ group) |

| Stability | Stable under ambient conditions.[1] Avoid strong reducing agents until desired.[1] |

Synthetic Utility & Strategic Logic

The strategic value of this molecule is defined by the ortho-nitro-carboxyl motif.[1] This arrangement allows for a modular assembly of bicyclic heterocycles.[1]

Module A: The "Acid-First" Strategy (Amide Coupling)

Direct coupling of 5-amino-pyrazole-4-carboxylic acids is often plagued by N-acylation competition (self-reaction).[1] By using the 5-nitro analog, the amine is "masked." The C4-carboxylic acid can be activated (via SOCl₂ or HATU) and coupled to diverse amines (

Module B: The Latent Amine (Nitro Reduction)

Once the C4-amide is installed, the C5-nitro group can be chemoselectively reduced to the amine. Common methods include catalytic hydrogenation (

Module C: Heterocyclic Fusion (Pyrazolo[3,4-d]pyrimidines)

The resulting 5-amino-pyrazole-4-carboxamide undergoes cyclization with one-carbon donors (Formamide, Triethyl orthoformate, Urea) to close the pyrimidine ring. This scaffold is ubiquitous in kinase inhibitors (e.g., BTK, Src inhibitors) and adenosine receptor antagonists.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergence from the core building block to high-value targets.

Caption: Step-wise transformation of the nitro-acid block into the bioactive pyrazolo[3,4-d]pyrimidine core, highlighting the "Acid-First" protection strategy.

Detailed Experimental Protocols

Protocol 1: Activation and Amide Coupling

Rationale: The electron-withdrawing nitro group deactivates the pyrazole ring, making the carboxylic acid less prone to decarboxylation but slightly less nucleophilic. Conversion to the acid chloride is the most robust method.

Materials:

-

1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid (1.0 eq)[1]

-

Thionyl Chloride (SOCl₂) (5.0 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Catalytic DMF (2-3 drops)[1]

-

Amine (

) (1.1 eq) -

Triethylamine (Et₃N) (2.0 eq)

Procedure:

-

Activation: Suspend the nitro-acid (1.0 g, 5.4 mmol) in anhydrous DCM (10 mL). Add catalytic DMF.[1]

-

Add SOCl₂ dropwise at 0°C.

-

Reflux the mixture for 2-3 hours until the solution becomes clear (evolution of SO₂/HCl ceases).

-

Isolation: Concentrate in vacuo to remove excess SOCl₂.[1] Azeotrope with toluene (2x) to ensure complete removal of acidic volatiles. The crude acid chloride is a yellow solid/oil.[1]

-

Coupling: Dissolve the crude acid chloride in DCM (10 mL).

-

Add the solution dropwise to a pre-cooled (0°C) mixture of the Amine (

) and Et₃N in DCM. -

Stir at Room Temperature (RT) for 4 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine.[1] Dry over Na₂SO₄ and concentrate.

-

Yield: Typically 85-95%.[1]

Protocol 2: Chemoselective Nitro Reduction

Rationale: Catalytic hydrogenation is cleanest, but if the R-group contains halogens or alkenes, Iron-mediated reduction is preferred to prevent dehalogenation.

Method A: Hydrogenation (Standard)

-

Dissolve the 5-nitro-4-carboxamide in MeOH or EtOH (0.1 M).[1]

-

Add 10 wt% Pd/C (10% by mass of substrate).[1]

-

Stir under H₂ balloon (1 atm) for 6-12 hours.

-

Filter through Celite.[1] Concentrate to obtain the 5-amino-4-carboxamide .[1]

Method B: Iron/Acetic Acid (Functional Group Tolerant)

-

Dissolve substrate in AcOH/EtOH (1:4 ratio).[1]

-

Add Iron powder (Fe, 5.0 eq) and NH₄Cl (solid, 5.0 eq).

-

Heat to 70°C for 2 hours.

-

Filter hot through Celite.[1] Neutralize filtrate with NaHCO₃.[1] Extract with EtOAc.[1]

Protocol 3: Cyclization to Pyrazolo[3,4-d]pyrimidine

Rationale: This step closes the second ring. Formamide acts as both solvent and C1 source.

Procedure:

-

Take the 5-amino-4-carboxamide intermediate (1.0 eq).[1]

-

Suspend in Formamide (10 volumes).

-

Heat to 180-190°C for 4-6 hours.

-

Note: Reaction is complete when TLC shows disappearance of the fluorescent amine spot.[1]

-

-

Workup: Cool to RT. Pour onto crushed ice. The product usually precipitates as a solid.[1]

-

Filter, wash with water, and dry.[1]

-

Purification: Recrystallization from EtOH/DMF if necessary.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Incomplete activation or hydrolysis of Acid Chloride.[1] | Ensure anhydrous conditions.[1] Use Toluene azeotrope. Verify Acid Cl formation by quenching a small aliquot with MeOH (check for Methyl Ester by TLC). |

| Regio-isomers | Starting material impurity.[1] | Verify the starting material is 5-nitro and not 3-nitro .[1] The 3-nitro isomer will not cyclize to the [3,4-d]pyrimidine efficiently or will yield the [4,3-d] isomer. Check ¹H NMR: 5-nitro isomer typically has H3 singlet further downfield.[1] |

| Incomplete Cyclization | Temperature too low. | Pyrimidine closure requires high energy.[1] Ensure bath temp >180°C. Alternatively, use Triethyl Orthoformate/Ac₂O at reflux for milder conditions.[1] |

| Solubility | Nitro-acid is polar.[1] | Use DMF/THF mixtures if DCM solubility is poor during coupling.[1] |

References

-

Synthesis of Pyrazolo[3,4-d]pyrimidines

- Source: National Institutes of Health (NIH) / PubMed Central.

- Title: "Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjug

-

URL:[Link]

-

Thionyl Chloride Activation Protocols

-

Regioselectivity in Pyrazole Synthesis

-

Compound Data & Safety (PubChem)

Sources

Troubleshooting & Optimization

Purification of "1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid" from crude reaction mixture

Welcome to the Technical Support Center for Heterocyclic Chemistry. I am Dr. Aris, your Senior Application Scientist.

Below is the technical guide for the purification of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid . This compound is a critical intermediate, often used in the synthesis of phosphodiesterase inhibitors and other bioactive scaffolds.[1] Its purification is non-trivial due to the presence of regioisomers (3-nitro vs. 5-nitro) and the potential for decarboxylation under thermal stress.[2][3]

Quick Reference: Physicochemical Profile

| Property | Value / Characteristic |

| Target Molecule | 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid |

| pKa (Predicted) | ~3.5 – 4.0 (Carboxylic acid proton) |

| Solubility (Aq.[2][3] Acid) | Low (Precipitates at pH < 3) |

| Solubility (Aq.[1][3] Base) | High (Forms carboxylate salt at pH > 8) |

| Solubility (Organics) | Soluble in DMSO, MeOH, warm EtOAc; Sparingly soluble in Hexane, Toluene.[1][3] |

| Critical Impurities | 1-Ethyl-3-nitro-isomer, Unreacted Ester, Decarboxylated byproduct (1-Ethyl-5-nitro-pyrazole).[2][3] |

Module 1: Primary Isolation (Acid-Base Extraction)[1][2][3]

The "Workhorse" Protocol For carboxylic acids, relying solely on chromatography is inefficient and often leads to yield loss due to irreversible adsorption on silica.[1] The most robust method for initial cleanup is a pH-swing extraction.[2][3]

Step-by-Step Protocol:

-

Dissolution : Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use approximately 10 mL per gram of crude.[3]

-

Basic Extraction (Targeting the Acid) :

-

Extract the organic layer 2x with saturated Sodium Bicarbonate (NaHCO₃) (pH ~8-9).[1][3]

-

Mechanism: The carboxylic acid deprotonates to form the water-soluble sodium carboxylate salt (

).[2][3] Neutral impurities (unreacted ester, decarboxylated nitro-pyrazole) remain in the EtOAc layer.[1][3] -

Caution: Evolution of

gas will occur.[3] Vent the separatory funnel frequently.

-

-

Phase Separation :

-

Acidification & Precipitation :

-

Filtration : Filter the solid, wash with cold water (to remove inorganic salts), and dry under vacuum at 45°C.[1][3]

Workflow Visualization

Caption: Logical flow for isolating the acidic product from neutral impurities using pH-swing extraction.

Module 2: Recrystallization (Polishing)[1][3][4]

If the acid-base extraction yields a solid that is colored (yellow/orange) or contains regioisomers, recrystallization is required.[1][3]

Recommended Solvent Systems:

-

Ethanol / Water (Preferred for Purity) [1][3]

-

Protocol : Dissolve the solid in boiling Ethanol (95% or absolute). Once dissolved, remove from heat and add hot water dropwise until the solution becomes slightly turbid. Let it cool slowly to room temperature, then to 4°C.

-

Why? The 5-nitro isomer often packs differently than the 3-nitro isomer.[2][3] Slow cooling allows the thermodynamically stable crystal of the major isomer to form while rejecting the minor isomer into the mother liquor.

-

-

Ethyl Acetate / Hexane (Alternative)

Module 3: Troubleshooting & FAQs

Q1: My product oiled out instead of precipitating during acidification. What went wrong?

-

Cause : This often happens if the concentration is too high or if the product has a low melting point and the water is too warm (exceeding the MP of the hydrated solid).

-

Fix :

-

Seed it : Add a tiny crystal of pure product if available.[3]

-

Scratch it : Rub the glass wall with a glass rod to induce nucleation.[3]

-

Re-extract : If it remains an oil, extract the acidified aqueous mix back into EtOAc, dry over

, and evaporate. The oil may solidify upon standing or trituration with cold Hexane/Ether.[3]

-

Q2: I suspect I have the 3-nitro isomer contaminating my 5-nitro product. How do I separate them?

-

Diagnostic : Check

H NMR. The proton on the pyrazole ring (C3-H vs C5-H) will have different chemical shifts due to the shielding/deshielding effect of the adjacent nitro group.[2] -

Purification : Regioisomers often have significantly different solubilities.[3] The Ethanol/Water recrystallization (Module 2) is usually effective.[3][4] If that fails, column chromatography is necessary.[1][3]

Q3: Can I use silica gel chromatography directly on the crude?

-

Advice : Not recommended as the first step.[3] Carboxylic acids interact strongly with the slightly acidic/polar silanols on silica gel, leading to broad peaks and poor separation.[1] Always perform the Acid-Base extraction (Module 1) first to remove the bulk of non-acidic material.[3]

Q4: The solid is highly colored (orange/red) even after extraction.

-

Cause : Nitro compounds often carry trace colored impurities (azo or nitroso byproducts).[1][3]

-

Fix : Perform a Charcoal Treatment .[3] Dissolve the crude acid in hot Ethanol, add Activated Carbon (5-10 wt%), stir for 15 mins, and filter through Celite while hot. Then proceed with crystallization.[3][5][6]

References

-

Separation of Carboxylic Acids via Chromatography . ResearchGate Discussion on Acidic Mobile Phases. Retrieved from

-

Purification of Pyrazoles . WO2011076194A1 - Method for purifying pyrazoles.[2][3] Retrieved from

-

Synthesis of Pyrazole Carboxylic Acids . 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid Data. Retrieved from [1][3]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 3. PubChemLite - 1-ethyl-4-nitro-1h-pyrazole-5-carboxylic acid (C6H7N3O4) [pubchemlite.lcsb.uni.lu]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. athabascau.ca [athabascau.ca]

Technical Support Center: Navigating Solubility Challenges of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic Acid in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your experimental data.

Understanding the Molecule: Why Solubility Can Be a Hurdle

1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid possesses a complex molecular structure that contributes to its challenging solubility profile. The pyrazole core, while found in many biologically active compounds, has inherently limited water solubility.[1] The presence of a nitro group (-NO2) further increases the molecule's hydrophobicity. While the carboxylic acid moiety (-COOH) can be ionized to enhance aqueous solubility, its effectiveness is highly dependent on the pH of the solution. The ethyl group (-CH2CH3) also adds to the nonpolar character of the compound.

This combination of a planar aromatic ring system, a hydrophobic nitro group, and an ionizable carboxylic acid creates a scenario where the compound's solubility is finely balanced and can be easily influenced by the experimental conditions of your biological assay.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of solubility problems with 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid in my assay?

A1: The most common indicators of solubility issues include:

-

Visible Precipitate: You may observe cloudiness, crystals, or a film in your stock solution or, more commonly, in the final assay plate after dilution into an aqueous buffer.[2] This phenomenon is often referred to as "crashing out."

-

Poor Reproducibility: You might see significant variations in your results between replicate wells or across different experiments.

-

Lower than Expected Potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to an underestimation of its biological activity.[3]

Q2: I've prepared my stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?

A2: This is a classic case of a compound being soluble in a high concentration of an organic solvent but insoluble in the final aqueous assay medium. DMSO is a powerful solvent, but when diluted, the water content of the final solution increases dramatically, and the solubility of your hydrophobic compound can drop below its effective concentration.

To mitigate this, consider the following:

-

Lower the Final DMSO Concentration: A general rule of thumb is to keep the final DMSO concentration in your assay below 0.5% to avoid solvent-induced artifacts.[4]

-

Optimize the Dilution Protocol: Instead of a single large dilution step, perform serial dilutions. It is often preferable to prepare an intermediate aqueous solution from your DMSO stock before the final dilution into the assay media, but be mindful that this increases the time the compound is at a high aqueous concentration, potentially promoting precipitation.[3]

-

Pre-warm Your Assay Buffer: Gently warming your aqueous buffer before adding the compound can sometimes help keep it in solution, as solubility often increases with temperature.[2] However, be cautious of the temperature stability of your compound and other assay components like proteins.

Q3: How does the pH of my assay buffer affect the solubility of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid?

A3: The carboxylic acid group on your compound is the key to leveraging pH for solubility. Carboxylic acids are weak acids and will exist in either a protonated (less soluble) or deprotonated (more soluble, carboxylate) form depending on the pH of the solution and the compound's pKa.

Caution: Always ensure that the adjusted pH is compatible with your biological system (e.g., enzyme activity, cell viability).

Troubleshooting Guide

Issue 1: My stock solution in 100% DMSO is not clear.

-

Possible Cause: The compound may have very low solubility even in neat DMSO, or you may be trying to prepare a stock solution at a concentration that is too high.

-

Troubleshooting Steps:

-

Gentle Warming and Sonication: Gently warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution.

-

Try an Alternative Solvent: If DMSO is not effective, you could try other water-miscible organic solvents such as N,N-dimethylformamide (DMF) or ethanol. Be aware that different solvents can have varying effects on your assay.

-

Reduce the Stock Concentration: Prepare a lower concentration stock solution.

-

Issue 2: The compound precipitates in the assay plate over time.

-

Possible Cause: The compound may have borderline solubility at the final assay concentration and is slowly coming out of solution.

-

Troubleshooting Steps:

-

Incorporate Pluronic F-127: This non-ionic surfactant can help to stabilize the compound in solution and prevent precipitation. A final concentration of 0.01% is often a good starting point.

-

Reduce the Incubation Time: If your assay protocol allows, reducing the incubation time may help to minimize the time for precipitation to occur.

-

Re-evaluate the Final Concentration: It may be necessary to work at a lower final concentration of the compound where it remains soluble throughout the experiment.

-

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

-

Accurately weigh out your 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid.

-

Add the desired volume of 100% DMSO to achieve your target stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the solution thoroughly.

-

If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and sonicate for 5 minutes.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Adjusted Dilution for Improved Solubility

-

Prepare your aqueous assay buffer.

-

Measure the initial pH of the buffer.

-

If the initial pH is neutral or acidic, adjust it to a slightly more alkaline pH (e.g., 7.8, 8.0, or 8.2) using a dilute solution of NaOH (e.g., 0.1 M). Be careful not to overshoot the target pH.

-

Prepare your intermediate dilutions of the compound from the DMSO stock into this pH-adjusted buffer.

-

Add the final dilution to your assay plate containing the other reaction components.

-

Always include a vehicle control with the same final concentration of DMSO and the pH-adjusted buffer to account for any effects of the solvent or pH on your assay.

Data Presentation

| Solvent | Predicted Solubility | Comments |

| Water | Very Low | The hydrophobic pyrazole ring and nitro group limit aqueous solubility.[2] |

| DMSO | High | A common choice for creating high-concentration stock solutions. |

| Ethanol | Moderate to High | Can be an alternative to DMSO, but may have different effects on biological systems. |

| Aqueous Buffers (pH < 6) | Low | The carboxylic acid will be predominantly in its less soluble protonated form. |

| Aqueous Buffers (pH > 8) | Increased | The carboxylic acid will be deprotonated to the more soluble carboxylate form. |

Visualizing the Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting solubility issues.

References

-

Solubility of Things. Pyrazole. Available from: [Link]

-

Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. 2021. Available from: [Link]

- International Journal of Applied Pharmaceutics.

- Bevan, C. D., & Lloyd, R. S. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 451-458.

-

PubChem. 1H-Pyrazole-5-carboxylic acid. Available from: [Link]

-

PubChem. Pyrazole-4-carboxylic acid. Available from: [Link]

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. Available from: [Link]

-

PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

-

PubChem. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. Available from: [Link]

Sources

Overcoming poor cell permeability of "1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid"

Technical Support Center: Permeability Optimization Guide Ticket ID: #PYR-5N-COOH-PERM Subject: Overcoming Poor Cell Permeability of 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Technical Overview & Root Cause Analysis

User Issue: You are observing a lack of potency or target engagement in cellular assays (e.g., cell-based IC50 > 10 µM) despite high potency in biochemical (cell-free) assays for 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid .

The Physicochemical Trap: The failure is likely not due to a lack of intrinsic activity, but a physicochemical liability inherent to this specific scaffold.

-

Ionization (The Primary Barrier): The carboxylic acid at position C4 is a strong hydrogen bond donor/acceptor. However, the nitro group (-NO₂) at position C5 is a potent electron-withdrawing group (EWG).[1] Through inductive effects (-I), it stabilizes the carboxylate anion, significantly lowering the pKa of the acid (estimated pKa ~2.5–3.5).[1]

-